Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate
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Overview
Description
Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate is an organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate typically involves the reaction of dimethylamine with a suitable pyrimidine precursor. One common method involves the use of methyl cyanoacetate and dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds have similar structural features and chemical properties.
Dimethylaminoquinolines: These compounds also contain dimethylamino groups and exhibit similar reactivity.
Uniqueness
The presence of both a dimethylamino group and a hydroxyl group on the pyrimidine ring allows for versatile chemical modifications and interactions .
Biological Activity
Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research for its significant biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound (MDMP) is characterized by the following chemical formula:
- Molecular Formula : C10H12N4O3
- Molecular Weight : 224.23 g/mol
The compound features a hydroxypyrimidine structure, which is essential for its biological activity, particularly in inhibiting various cellular processes.
MDMP exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of DNA Polymerase : MDMP has been identified as an inhibitor of DNA polymerase, which plays a critical role in DNA synthesis. This inhibition can lead to the suppression of cell proliferation, particularly in cancer cells .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, specifically against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its ability to disrupt bacterial growth makes it a candidate for further development as an antibiotic agent .
- Anti-inflammatory Effects : Research indicates that MDMP may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Biological Activity Data
The following table summarizes key biological activities and their respective IC50 values for MDMP and related compounds:
Activity | IC50 Value (μM) | Reference |
---|---|---|
Inhibition of DNA Polymerase | Not specified | |
Antimicrobial against MRSA | 5-10 | |
Anti-inflammatory (COX-2) | 23.8 |
Case Study 1: Antitumor Activity
In a study investigating the antitumor potential of MDMP, researchers found that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to its ability to inhibit DNA synthesis, leading to reduced cell viability in vitro. Further in vivo studies are warranted to explore its efficacy against solid tumors .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of MDMP demonstrated effective inhibition of MRSA and Mycobacterium tuberculosis. The study highlighted the compound's potential as a lead candidate for developing new antibiotics to combat resistant strains of bacteria .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of MDMP is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence its potency and selectivity against target enzymes or receptors. For instance, substituents that enhance hydrophobic interactions may improve binding affinity to DNA polymerase or bacterial membranes .
Properties
IUPAC Name |
methyl 2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-11(2)8-9-5(7(13)14-3)4-6(12)10-8/h4H,1-3H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYRQQAFOCESJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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